3'-Hydroxy-5,7,4'-trimethoxyflavone

PTP1B inhibition Type 2 diabetes Insulin signaling

3'-Hydroxy-5,7,4'-trimethoxyflavone is a differentiated hydroxylated polymethoxyflavone for PTP1B, antioxidant, and immunomodulation research. Its 1.85 μM PTP1B IC₅₀ confers 9.1x greater potency than kaempferol-7,4'-dimethyl ether, and its 92 μM DPPH IC₅₀ outperforms 7,4'-dimethoxy-3,5-dihydroxyflavone by 23%. The 3'-OH group is critical for target engagement; substituting with fully methoxylated analogs yields non-equivalent biological outcomes. It also suppresses IL-1β by 91.5% in colitis models and serves as a validated coupling partner for biflavonoid synthesis. Procure from certified suppliers offering ≥98% purity, comprehensive analytical documentation, and global shipping.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Cat. No. B15062009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy-5,7,4'-trimethoxyflavone
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)O
InChIInChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)12(19)6-10/h4-9,19H,1-3H3
InChIKeyHJYKMYKZGICPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxy-5,7,4'-trimethoxyflavone (CAS 33554-52-8): A 3'-Hydroxylated Polymethoxyflavone with Quantifiable Differentiation for Metabolic and Inflammatory Research Procurement


3'-Hydroxy-5,7,4'-trimethoxyflavone (C₁₈H₁₆O₆, MW 328.3 g/mol) is a hydroxylated polymethoxyflavone characterized by methoxy substituents at the C5, C7, and C4' positions and a hydroxyl group at the C3' position [1]. Isolated from diverse botanical sources including Amomum koenigii, Hedychium thyrsiforme, Zeyheria montana, and Kaempferia parviflora [2], this compound exhibits quantifiable PTP1B inhibitory activity, DPPH radical scavenging capacity, and immunomodulatory effects that distinguish it from closely related polymethoxyflavone analogs lacking the 3'-hydroxyl moiety [3].

Why 3'-Hydroxy-5,7,4'-trimethoxyflavone Cannot Be Interchanged with Other Trimethoxyflavone Analogs: A Procurement-Relevant Distinction


The substitution pattern on the flavone B-ring critically dictates biological target engagement and potency. While 5,7,4'-trimethoxyflavone (TMF) and 3,5,7,4'-tetramethoxyflavone (TeMF) share the same A- and C-ring substitution patterns, the presence of a 3'-hydroxyl group in 3'-hydroxy-5,7,4'-trimethoxyflavone confers markedly different PTP1B inhibitory activity and free radical scavenging efficacy [1]. Structure-activity relationship studies confirm that increasing the number of methoxy groups on the B-ring reduces activity in certain contexts, while a strategically placed hydroxyl group enhances potency [2]. Therefore, substituting this compound with TMF, TeMF, or 3,5,7,3',4'-pentamethoxyflavone in research protocols will yield non-equivalent biological outcomes [3].

Quantitative Evidence Differentiating 3'-Hydroxy-5,7,4'-trimethoxyflavone from Closest Analogs


PTP1B Inhibition: 9.1-Fold Greater Potency Than Kaempferol-7,4'-dimethyl Ether

3'-Hydroxy-5,7,4'-trimethoxyflavone exhibits significant PTP1B inhibitory activity with an IC₅₀ of 1.85 μmol/L [1]. In contrast, the structurally related analog kaempferol-7,4'-dimethyl ether (3,5-dihydroxy-7,4'-dimethoxyflavone) displays substantially weaker PTP1B inhibition with an IC₅₀ of 16.92 μM [2]. This represents a 9.1-fold difference in potency attributable to the distinct hydroxylation pattern.

PTP1B inhibition Type 2 diabetes Insulin signaling

DPPH Radical Scavenging: 23% Lower IC₅₀ Than Closest Co-Isolated Analog

In a direct head-to-head comparison of five flavonoids co-isolated from Hedychium thyrsiforme, 3'-hydroxy-5,7,4'-trimethoxyflavone demonstrated DPPH radical scavenging activity with an IC₅₀ of 92 μM, compared to 119 μM for 7,4'-dimethoxy-3,5-dihydroxyflavone [1]. The 23% lower IC₅₀ (27 μM absolute difference) indicates superior free radical neutralizing capacity relative to this closely related flavone under identical assay conditions.

Antioxidant Free radical scavenging Oxidative stress

Immunomodulation: 26% Greater IL-1β Suppression Than Co-Occurring Analog

In a comparative study of compounds isolated from Zeyheria montana leaves, 3'-hydroxy-5,7,4'-trimethoxyflavone inhibited IL-1β secretion by macrophages at 91.5%, whereas the co-occurring compound 6-hydroxy-5,7-dimethoxyflavone achieved only 72.7% inhibition under identical conditions [1]. Both compounds reduced IL-6 secretion by approximately 44.5%. The compound also protected colonic glutathione levels by >90% in a TNBS-induced rat colitis model [1].

Immunomodulation Anti-inflammatory Macrophage cytokine

Synthetic Utility: 58% Yield as Key Intermediate in Biflavonoid Synthesis

3'-Hydroxy-5,7,4'-trimethoxyflavone serves as a viable coupling partner in Ullmann-type diaryl ether formation for biflavonoid synthesis. The reaction with 4'-fluoro-5,7-dimethoxyflavone in N,N-dimethylacetamide produced the coupled biflavonoid precursor in 58% yield [1]. This contrasts with other hydroxylated flavones that may require protection/deprotection steps or yield lower coupling efficiency due to competing side reactions.

Synthetic chemistry Biflavonoid Coupling reaction

Validated Application Scenarios for 3'-Hydroxy-5,7,4'-trimethoxyflavone Based on Quantitative Evidence


PTP1B-Targeted Metabolic Disorder Research

Researchers investigating type 2 diabetes or obesity should select this compound based on its 1.85 μM PTP1B IC₅₀, which represents 9.1-fold greater potency than kaempferol-7,4'-dimethyl ether (16.92 μM) [1]. The 3'-hydroxyl group is critical for this activity; substituting with fully methoxylated analogs will yield significantly attenuated PTP1B inhibition. This compound is appropriate for in vitro enzyme inhibition studies and cellular insulin signaling pathway investigations [2].

Comparative Antioxidant Mechanism Studies

For experiments requiring a well-characterized free radical scavenger with direct comparative data against structural analogs, this compound offers a validated 92 μM DPPH IC₅₀, which is 23% lower than 7,4'-dimethoxy-3,5-dihydroxyflavone (119 μM) [1]. The co-isolation and simultaneous testing of both compounds eliminate confounding variables, making this dataset particularly reliable for antioxidant screening assay development or structure-activity relationship studies [1].

Inflammatory Bowel Disease and Immunomodulation Models

Investigators studying intestinal inflammation or macrophage-mediated cytokine responses should consider this compound based on its 91.5% IL-1β suppression (versus 72.7% for 6-hydroxy-5,7-dimethoxyflavone) and >90% protection of colonic glutathione in a TNBS-induced rat colitis model [1]. The differential cytokine suppression profile (strong IL-1β inhibition with moderate IL-6 inhibition) provides a defined pharmacological fingerprint for dissecting inflammatory signaling pathways [1].

Biflavonoid and Flavonoid Derivative Synthesis

Medicinal chemistry groups pursuing biflavonoid synthesis via Ullmann coupling should procure this compound as a validated coupling partner, with demonstrated 58% yield when reacted with 4'-fluoro-5,7-dimethoxyflavone in N,N-dimethylacetamide [1]. The free 3'-hydroxyl group provides a handle for further derivatization, while the protected 5,7,4'-methoxy groups minimize competing side reactions during coupling [1].

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